molecular formula C22H19BrN2O8 B2356908 ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate CAS No. 681853-14-5

ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate

Cat. No.: B2356908
CAS No.: 681853-14-5
M. Wt: 519.304
InChI Key: FEAAEVWQTXXDMD-UHFFFAOYSA-N
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Description

Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring

Preparation Methods

The synthesis of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. This reaction forms 6-bromo-8-methoxy-2-oxo-2H-chromen-3-carboxylic acid.

    Introduction of the Amino Group: The carboxylic acid group of the chromen-2-one core is then converted to an amide group through a reaction with an appropriate amine, such as 3-nitroaniline, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves the esterification of the amide intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitrophenyl groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-{[(6-chloro-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    Ethyl 3-{[(6-bromo-8-hydroxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

    Ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-nitrophenyl)propanoate: This compound has a nitro group in a different position on the phenyl ring, which may alter its chemical and biological properties.

The uniqueness of ethyl 3-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 3-[(6-bromo-8-methoxy-2-oxochromene-3-carbonyl)amino]-3-(3-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O8/c1-3-32-19(26)11-17(12-5-4-6-15(8-12)25(29)30)24-21(27)16-9-13-7-14(23)10-18(31-2)20(13)33-22(16)28/h4-10,17H,3,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAAEVWQTXXDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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